molecular formula C14H12ClN5O2S B277403 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B277403
M. Wt: 349.8 g/mol
InChI Key: GZMDIBRJAVXBMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that features a combination of oxadiazole and thiadiazole rings.

Preparation Methods

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-chlorophenyl-1,2,4-oxadiazole. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins essential for the survival of pathogens, such as bacterial cell wall synthesis enzymes or fungal ergosterol biosynthesis pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H12ClN5O2S

Molecular Weight

349.8 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C14H12ClN5O2S/c15-10-6-4-9(5-7-10)13-18-12(22-20-13)3-1-2-11(21)17-14-19-16-8-23-14/h4-8H,1-3H2,(H,17,19,21)

InChI Key

GZMDIBRJAVXBMB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NN=CS3)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NN=CS3)Cl

Origin of Product

United States

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